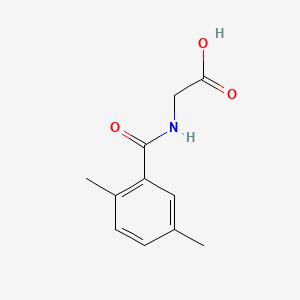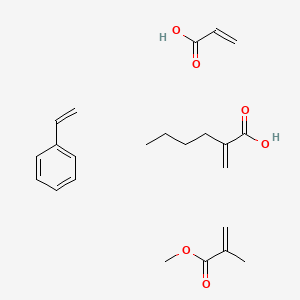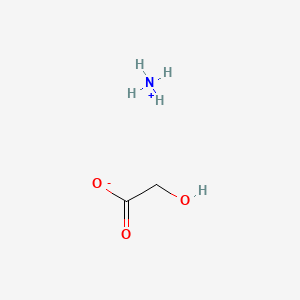
2,5-Dimethylhippuric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethylhippuric acid is an organic compound that belongs to the class of hippuric acids It is a derivative of benzoic acid and glycine, where the benzoic acid moiety is substituted with two methyl groups at the 2 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylhippuric acid typically involves the acylation of glycine with 2,5-dimethylbenzoic acid. One common method is the Schotten-Baumann reaction, where 2,5-dimethylbenzoic acid is reacted with glycine in the presence of a base such as sodium hydroxide and a coupling agent like benzoyl chloride .
Industrial Production Methods
Industrial production of this compound can be achieved through a multi-step process starting from paraxylene. The process involves Friedel-Crafts acylation, ketalation, zinc salt catalytic rearrangement, alkaline hydrolysis, and acidification . This method is efficient and yields a high purity product suitable for various applications.
化学反应分析
Types of Reactions
2,5-Dimethylhippuric acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the benzoic acid moiety is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used .
科学研究应用
2,5-Dimethylhippuric acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a biomarker for exposure to certain environmental pollutants, such as xylene.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in metabolic pathways.
作用机制
The mechanism of action of 2,5-Dimethylhippuric acid involves its metabolism in the liver, where it is conjugated with glycine to form hippuric acid derivatives. This process is facilitated by enzymes such as glycine N-acyltransferase. The compound’s effects are mediated through its interaction with specific molecular targets and pathways involved in detoxification and excretion .
相似化合物的比较
2,5-Dimethylhippuric acid can be compared with other hippuric acid derivatives, such as:
Hippuric acid: The parent compound, which lacks the methyl substitutions.
3,5-Dimethylhippuric acid: Another derivative with methyl groups at different positions.
4-Methylhippuric acid: A single methyl-substituted derivative.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable subject of study in organic chemistry, biology, and medicine.
属性
CAS 编号 |
41859-40-9 |
|---|---|
分子式 |
C11H13NO3 |
分子量 |
207.23 g/mol |
IUPAC 名称 |
2-[(2,5-dimethylbenzoyl)amino]acetic acid |
InChI |
InChI=1S/C11H13NO3/c1-7-3-4-8(2)9(5-7)11(15)12-6-10(13)14/h3-5H,6H2,1-2H3,(H,12,15)(H,13,14) |
InChI 键 |
XTIFMRXTPUYERV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC(=O)O |
规范 SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC(=O)O |
Key on ui other cas no. |
41859-40-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![butane-1,1-diol;butane-1,4-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B1617852.png)






